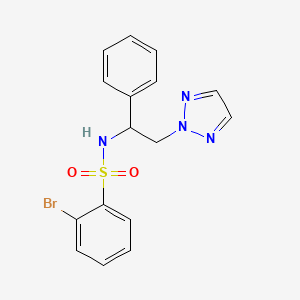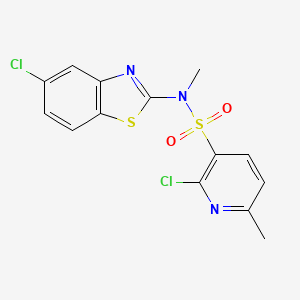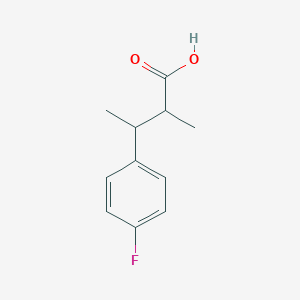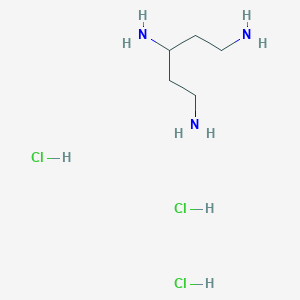
2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a 2H-1,2,3-triazole moiety . This moiety is a five-membered heterocyclic compound that consists of two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group and a benzenesulfonamide group .
Synthesis Analysis
The synthesis of 2H-1,2,3-triazoles, such as the one in the compound , often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Another method involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF, producing the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .
Chemical Reactions Analysis
The chemical reactions involving 2H-1,2,3-triazoles, such as the one in the compound , often involve reactions with alkyl halides in the presence of K2CO3 in DMF, producing the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) focuses on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrase
Nocentini et al. (2016) synthesized a series of benzenesulfonamide-containing compounds incorporating phenyl-1,2,3-triazole moieties. These compounds showed significant in vitro inhibition of human carbonic anhydrase isoforms, with some being low nanomolar or subnanomolar inhibitors. This inhibitory activity could be leveraged in the treatment of glaucoma and potentially other conditions where carbonic anhydrase activity is implicated (Nocentini et al., 2016).
Anticancer and Antiviral Potential
Küçükgüzel et al. (2013) explored the synthesis of celecoxib derivatives, including N-(substituted aryl/alkylcarbamothioyl)benzenesulfonamides, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research suggests that modifications of the benzenesulfonamide scaffold can yield compounds with potential therapeutic applications in inflammation, cancer, and viral infections (Küçükgüzel et al., 2013).
Synthetic Applications and Heterocyclic Chemistry
Familoni (2002) highlights the role of benzenesulfonamide as a Directed Metalation Group (DMG) in organic synthesis, outlining its utility in the synthesis of heterocycles and other complex molecules. This research underlines the versatility of benzenesulfonamide derivatives in synthetic chemistry, offering pathways to a variety of biologically active compounds (Familoni, 2002).
Eigenschaften
IUPAC Name |
2-bromo-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c17-14-8-4-5-9-16(14)24(22,23)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIKBORKOVTTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448097.png)





![8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448106.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2448108.png)
![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2448112.png)
![N-(2,4-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2448113.png)

